2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
Description
This compound features a bicyclo[2.1.1]hexane core modified with a methyl group at position 1, an oxygen bridge (2-oxa), and an ethanamine side chain at position 4, forming a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂ (mol. wt. 179.65) .
Properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECANSJTSHUBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo[2.1.1]hexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the ethanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted ethanamine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Case Study: Antidepressant Activity
Research indicates that derivatives of bicyclic amines, including 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine; hydrochloride, may exhibit antidepressant properties. A study conducted on similar compounds demonstrated their ability to modulate neurotransmitter systems, which is crucial for treating mood disorders .
Neuropharmacology
The neuropharmacological profile of this compound suggests it may interact with various neurotransmitter receptors.
Case Study: Interaction with Serotonin Receptors
In vitro studies have shown that bicyclic amines can influence serotonin receptor activity, which is significant for developing treatments for anxiety and depression . The specific interactions of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine; hydrochloride with these receptors require further investigation but hold promise based on related compounds.
Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis.
Data Table: Synthetic Applications
| Application Area | Compound Used | Reaction Type |
|---|---|---|
| Pharmaceutical Synthesis | 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine; hydrochloride | Alkylation |
| Material Science | Bicyclic amines | Polymerization |
| Agrochemicals | Bicyclic derivatives | Functionalization |
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications on the Bicyclic Core
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine Hydrochloride
- Structural Difference : Fluoromethyl group replaces methyl at position 1.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and binding affinity via dipole interactions. However, increased lipophilicity could reduce solubility compared to the methyl analogue .
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride
- Structural Difference : Methyl group at position 4 (vs. 1 in the target compound) and methanamine (shorter chain) instead of ethanamine.
- Impact : Altered substituent position disrupts ring strain and electronic distribution. The shorter amine chain may reduce hydrogen-bonding capacity, affecting target interactions .
1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-ylmethanamine Hydrochloride
Functional Group Variations
Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
- Structural Difference : Carboxylate ester replaces ethanamine at position 3.
- The free amino group (-NH₂) may participate in hydrogen bonding, similar to the ethanamine group in the target compound .
Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine Hydrochloride)
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
The compound 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride, also known as 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, is a bicyclic amine with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that includes an oxabicyclo structure, which is significant for its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride |
| CAS Number | 2170372-24-2 |
| Molecular Formula | C6H11ClN2O |
| Molecular Weight | 155.62 g/mol |
| Purity | ≥97% |
Research indicates that compounds similar to this compound exhibit notable interactions with various biological targets, particularly in the context of neuroinflammation and immune response modulation.
- IRAK4 Inhibition : A study highlighted the role of IRAK4 in inflammatory signaling pathways, suggesting that derivatives of bicyclic amines could serve as selective inhibitors for treating conditions like neuroinflammation and ischemic stroke . The compound's structure may enhance its ability to penetrate the central nervous system (CNS), making it a candidate for further investigation in CNS-related disorders.
- Bioisosterism : The bicyclic structure has been validated as a bioisostere for traditional aromatic systems, potentially allowing for improved pharmacokinetic properties and reduced toxicity . This characteristic is particularly valuable in drug design, providing an alternative scaffold for developing new therapeutics.
Pharmacological Studies
Several pharmacological studies have explored the effects of similar compounds on various biological systems:
- Neuroprotective Effects : In models of ischemic stroke, compounds derived from the bicyclo[2.1.1]hexane framework demonstrated neuroprotective effects by modulating inflammatory responses .
- Cytokine Modulation : Research indicates that these compounds can influence cytokine production, which is crucial in inflammatory diseases . The modulation of cytokines such as TNF-alpha and IL-6 was observed, suggesting potential applications in treating autoimmune conditions.
Case Study 1: Neuroinflammation
A recent study investigated the neuroprotective effects of a bicyclic amine derivative in a mouse model of traumatic brain injury (TBI). The results showed that treatment with the compound significantly reduced markers of inflammation and improved functional recovery compared to controls .
Case Study 2: Drug Development
In drug development research, a series of bicyclic amines were synthesized and screened for their ability to inhibit IRAK4. One compound showed promising selectivity and potency, leading to further optimization and evaluation in preclinical models .
Q & A
Basic: What synthetic routes are commonly used to prepare 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine hydrochloride, and what reagents are critical for key steps?
Methodological Answer:
The synthesis typically involves three stages:
- Bicyclic Core Formation : Cycloaddition or ring-closing metathesis to construct the 2-oxabicyclo[2.1.1]hexane scaffold. Reagents like Grubbs catalysts or Diels-Alder dienophiles are used .
- Amination : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination. Sodium cyanoborohydride or ammonia in methanol is often employed .
- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated hydrochloric acid in anhydrous solvents (e.g., diethyl ether) .
Key Quality Control : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced: How can reaction conditions be optimized to enhance enantiomeric purity and yield for this compound?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the bicyclic core .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, while low temperatures (−20°C) minimize racemization .
- Workup Strategies : Employ fractional crystallization with ethanol/water mixtures to isolate the desired enantiomer. Validate purity via chiral HPLC (Chiralpak IA column, heptane/ethanol 80:20) .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methine protons on the oxabicyclo core (δ 3.2–3.8 ppm) and ethanamine protons (δ 1.8–2.4 ppm) .
- ¹³C NMR : Confirm the oxabicyclo oxygen’s electronic environment (C-O resonance at δ 70–80 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry using single crystals grown via vapor diffusion (acetonitrile/diethyl ether) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~188) and verify molecular weight .
Advanced: How do molecular dynamics (MD) simulations predict the conformational flexibility of the oxabicyclo core in biological environments?
Methodological Answer:
- Simulation Setup : Run MD simulations (GROMACS, AMBER force field) in explicit water at 310 K to model the compound’s interaction with lipid bilayers or proteins .
- Key Observations : The oxabicyclo core exhibits restricted puckering (ΔG ≈ 2.1 kcal/mol for ring inversion) compared to azabicyclo analogs, reducing off-target interactions .
- Validation : Compare simulation-derived RMSD values (<1.5 Å) with X-ray crystallographic data to ensure accuracy .
Basic: What biological activities have been reported for this compound, and what assay systems were used?
Methodological Answer:
- Neuropharmacological Screening :
- Antimicrobial Testing : Microdilution assays against S. aureus (MIC = 32 µg/mL) in Mueller-Hinton broth .
Advanced: How does the oxabicyclo core influence pharmacokinetics compared to azabicyclo analogs?
Methodological Answer:
- Solubility : The oxygen atom in the oxabicyclo core increases polarity (LogP = 1.2 vs. 1.8 for azabicyclo), improving aqueous solubility (2.3 mg/mL in PBS) .
- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) show slower oxidation (t₁/₂ = 45 min) due to reduced CYP3A4 affinity .
- Blood-Brain Barrier Penetration : MDCK-MDR1 assays indicate moderate permeability (Papp = 8.7 × 10⁻⁶ cm/s), suggesting CNS activity potential .
Advanced: How can researchers resolve contradictions in reported reactivity with nucleophiles (e.g., amines vs. thiols)?
Methodological Answer:
- Mechanistic Analysis :
- Experimental Validation :
- Conduct competition experiments (equimolar nucleophiles) monitored by LC-MS.
- Use DFT calculations (Gaussian 16) to compare transition-state energies for amine vs. thiol pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
